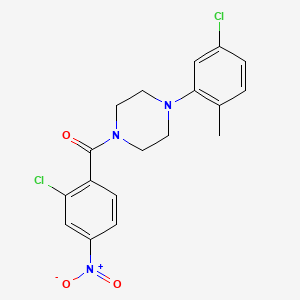![molecular formula C15H22N2O4S B4238917 1-[(4-ethoxyphenyl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B4238917.png)
1-[(4-ethoxyphenyl)sulfonyl]-N-methyl-3-piperidinecarboxamide
Vue d'ensemble
Description
EPPMP is a piperidinecarboxamide derivative that was first synthesized in the 1990s. It has been found to have potential therapeutic applications for a variety of medical conditions, including pain management, addiction, and depression. EPPMP has been the subject of numerous scientific studies, and its mechanism of action and physiological effects have been extensively investigated.
Applications De Recherche Scientifique
EPPMP has been studied for its potential therapeutic applications in pain management, addiction, and depression. In a study published in the Journal of Medicinal Chemistry, EPPMP was found to be a potent and selective inhibitor of the nociceptin/orphanin FQ peptide receptor, which is involved in pain modulation. EPPMP has also been found to have potential as a treatment for opioid addiction, as it can reduce the rewarding effects of opioids without producing withdrawal symptoms. Additionally, EPPMP has been studied for its potential antidepressant effects, as it can increase the levels of certain neurotransmitters in the brain.
Mécanisme D'action
EPPMP acts as a selective antagonist of the nociceptin/orphanin FQ peptide receptor, which is involved in pain modulation. By blocking the activity of this receptor, EPPMP can reduce pain sensitivity. Additionally, EPPMP has been found to modulate the activity of other neurotransmitter systems, including the opioid and serotonin systems, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
EPPMP has been found to have a variety of biochemical and physiological effects. In addition to its effects on pain sensitivity, EPPMP has been found to reduce the rewarding effects of opioids without producing withdrawal symptoms. This suggests that EPPMP may have potential as a treatment for opioid addiction. Additionally, EPPMP has been found to increase the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine, which may contribute to its antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
EPPMP has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for use in research. Additionally, EPPMP has been extensively studied, and its mechanism of action and physiological effects are well understood. However, there are also limitations to the use of EPPMP in lab experiments. It is a relatively new compound, and there may be limitations to its use in certain experimental models. Additionally, the effects of EPPMP may vary depending on the dosage and administration route used.
Orientations Futures
There are several future directions for research on EPPMP. One area of interest is the potential use of EPPMP as a treatment for opioid addiction. Further research is needed to determine the optimal dosage and administration route for this application. Additionally, there is potential for EPPMP to be used in combination with other drugs for the treatment of pain and depression. Further research is needed to determine the efficacy and safety of these combinations. Finally, there is potential for the development of new derivatives of EPPMP with improved therapeutic properties.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-N-methylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-21-13-6-8-14(9-7-13)22(19,20)17-10-4-5-12(11-17)15(18)16-2/h6-9,12H,3-5,10-11H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLIRHIRBJYVJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-ethoxyphenyl)sulfonyl]-N-methylpiperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}phenyl acetate](/img/structure/B4238841.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B4238851.png)


![2-{2-ethoxy-6-iodo-4-[(isopropylamino)methyl]phenoxy}acetamide](/img/structure/B4238872.png)
![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4238875.png)
![6,8-dimethyl-3-{[2-(4-morpholinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4238877.png)
![2-(1H-indol-3-yl)-N-[4-(4-morpholinyl)phenyl]-2-oxoacetamide](/img/structure/B4238881.png)

![N-ethyl-2-methoxy-5-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4238895.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-7-yl)-2,2,2-trifluoroacetamide](/img/structure/B4238907.png)
![1,3-dimethyl-5-(4-pyridinyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B4238913.png)
![N-butyl-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-8-amine](/img/structure/B4238922.png)